molecular formula C9H12BClO3 B595853 (3-Chloro-5-propoxyphenyl)boronic acid CAS No. 1256345-74-0

(3-Chloro-5-propoxyphenyl)boronic acid

Cat. No. B595853
CAS RN: 1256345-74-0
M. Wt: 214.452
InChI Key: SPWXUQOZAXXFGX-UHFFFAOYSA-N
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Description

“(3-Chloro-5-propoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 1256345-74-0 . It is a solid substance and is offered by various suppliers for research purposes .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, boronic acids in general are known to be valuable building blocks in organic synthesis . Protocols for the functionalizing deboronation of alkyl boronic esters are well developed .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C9H12BClO3 . The InChI Code for this compound is 1S/C9H12BClO3/c1-2-3-14-9-5-7 (10 (12)13)4-8 (11)6-9/h4-6,12-13H,2-3H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 214.46 . The compound is stored at room temperature in an inert atmosphere .

Scientific Research Applications

Boron in Seawater Desalination

Boron, primarily in the form of boric acid, poses a challenge in seawater desalination, necessitating effective removal methods to ensure water safety. Reverse osmosis (RO) membranes are pivotal in boron removal, where the speciation of boric acid significantly influences rejection rates. Research suggests optimizing RO processes to enhance boron removal, underlining the importance of understanding boron's physicochemical properties in seawater applications (Tu, Nghiem, & Chivas, 2010).

Boronic Acid Drugs

The incorporation of boronic acids into medicinal chemistry has led to the development of several FDA-approved drugs and ongoing clinical trials. These compounds are recognized for potentially enhancing drug potency and improving pharmacokinetics, marking boronic acids as valuable entities in drug discovery endeavors (Plescia & Moitessier, 2020).

Electrochemical Biosensors

Ferroceneboronic acid (FcBA) and its derivatives have been employed in constructing electrochemical biosensors for detecting sugars, glycated hemoglobin, and fluoride ions. The binding properties of boronic acids to diols and their redox activity enable the development of non-enzymatic glucose sensors, illustrating the application of boronic acids in biosensing technologies (Wang, Takahashi, Du, & Anzai, 2014).

Fire Retardancy and Wood Preservation

Boron compounds, due to their dual functionality, are used in developing fire retardant and wood preservative systems for outdoor applications. This includes exploring boron's interaction with other chemicals to fix boron into wood, thereby enhancing its resistance to both fire and biodegradation (Marney & Russell, 2008).

Boron-Containing Compounds in Antifungal Applications

Boron-containing compounds, notably boric acid and boronic acids, exhibit significant bioactivity as antifungals and insecticides. Tavaborole, a boron-containing compound, has been approved for treating onychomycosis, showcasing the antifungal potential of boron-based treatments. The mechanism of action is believed to involve the inhibition of protein synthesis, with ongoing research into the specific interactions of boron with biochemicals (Arvanitis, Rook, & Macreadie, 2020).

Safety and Hazards

“(3-Chloro-5-propoxyphenyl)boronic acid” is associated with several hazard statements including H302-H315-H319-H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes .

Future Directions

While specific future directions for “(3-Chloro-5-propoxyphenyl)boronic acid” were not found in the search results, boronic acids in general are increasingly utilized in diverse areas of research . This includes their use in sensing applications, interference in signaling pathways, enzyme inhibition, and cell delivery systems .

Mechanism of Action

Target of Action

The primary target of (3-Chloro-5-propoxyphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The slow release rate of the active boronic acid allows it to stay in low concentration, leading to a favourable partitioning between cross-coupling and oxidative homo-coupling .

Pharmacokinetics

The compound is known to be relatively stable, readily prepared, and generally environmentally benign

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond . This is a crucial step in many organic synthesis reactions, making this compound a valuable reagent in the field of organic chemistry .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the reaction conditions for the SM coupling are exceptionally mild and tolerant to various functional groups . Additionally, the low concentration of boronic acid reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

properties

IUPAC Name

(3-chloro-5-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BClO3/c1-2-3-14-9-5-7(10(12)13)4-8(11)6-9/h4-6,12-13H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPWXUQOZAXXFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)Cl)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681558
Record name (3-Chloro-5-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256345-74-0
Record name (3-Chloro-5-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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